

A Technical Guide to Diethyl Allylmalonate: Synthesis, Properties, and Pharmaceutical Applications

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Compound of Interest

Compound Name: *Diethyl allylmalonate*

Cat. No.: *B1584534*

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Abstract

Diethyl allylmalonate, systematically named diethyl 2-prop-2-enylpropanedioate, is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical industry. Its unique structure, featuring a reactive methylene group flanked by two ester functionalities and an allyl substituent, makes it a versatile building block for a variety of complex molecules. This guide provides an in-depth overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and its significant role in the synthesis of therapeutic agents, notably barbiturates.

Chemical Identity and Structure

The fundamental characteristics of **diethyl allylmalonate** are summarized below.

Identifier	Value
IUPAC Name	diethyl 2-prop-2-enylpropanedioate[1]
Synonyms	Diethyl 2-allylmalonate, Allylmalonic acid diethyl ester
CAS Number	2049-80-1[1]
Molecular Formula	C ₁₀ H ₁₆ O ₄ [1]
Molecular Weight	200.23 g/mol [1]
Linear Formula	CH ₂ =CHCH ₂ (COOC ₂ H ₅) ₂
SMILES	CCOC(=O)C(CC=C)C(=O)OCC
InChI Key	GDWAYKGILJJNBB-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A compilation of key physical and spectral properties is provided for reference.

Table 2.1: Physical Properties

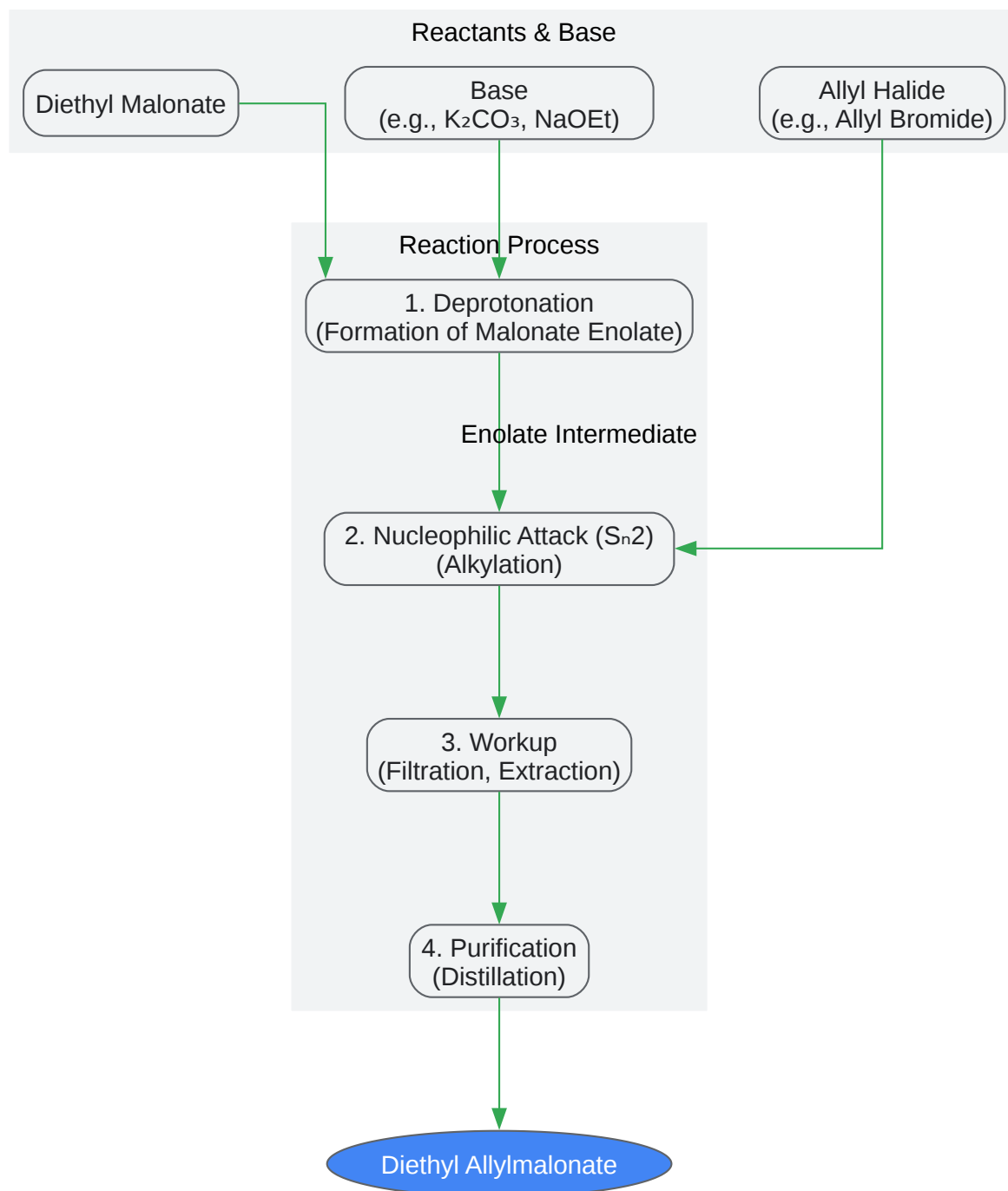
Property	Value	Source
Appearance	Clear colorless to slightly yellow liquid	[1]
Boiling Point	222-223 °C (lit.)	[1]
Density	1.015 g/mL at 25 °C (lit.)	[1]
Refractive Index (n ²⁰ /D)	1.431 (lit.)	[1]
Flash Point	71 °C (160 °F) - closed cup	
Water Solubility	Not miscible or difficult to mix	[1]

Table 2.2: Spectroscopic Data Summary

Technique	Key Features and References
^1H NMR	Spectra available in chemical databases. Expected signals include triplets and quartets for the ethyl groups, and multiplets for the allyl and methine protons.
^{13}C NMR	Spectra available, showing characteristic peaks for carbonyl, olefinic, and aliphatic carbons.
IR Spectroscopy	Key absorptions include C=O stretching (ester), C=C stretching (alkene), and C-O stretching.
Mass Spectrometry	Electron ionization (EI) mass spectra are available for fragmentation pattern analysis.

Synthesis of Diethyl Allylmalonate

The most common and efficient synthesis of **diethyl allylmalonate** involves the C-alkylation of diethyl malonate with an allyl halide. The acidic α -hydrogen of diethyl malonate is deprotonated by a base to form a stabilized enolate, which then acts as a nucleophile.



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Fig. 1: Experimental workflow for the synthesis of **diethyl allylmalonate**.

Experimental Protocol: Synthesis via Potassium Carbonate in Acetonitrile

This procedure is a common method for the laboratory-scale synthesis of **diethyl allylmalonate**.^[2]

Materials:

- Diethyl malonate (20 g, 125 mmol)
- Anhydrous potassium carbonate (K_2CO_3) (43 g, 311 mmol)
- Allyl bromide (23 g, 190 mmol)
- Anhydrous acetonitrile (CH_3CN) (200 mL)
- Celite

Apparatus:

- 500 mL three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Nitrogen inlet
- Heating mantle
- Filtration apparatus (e.g., Büchner funnel)

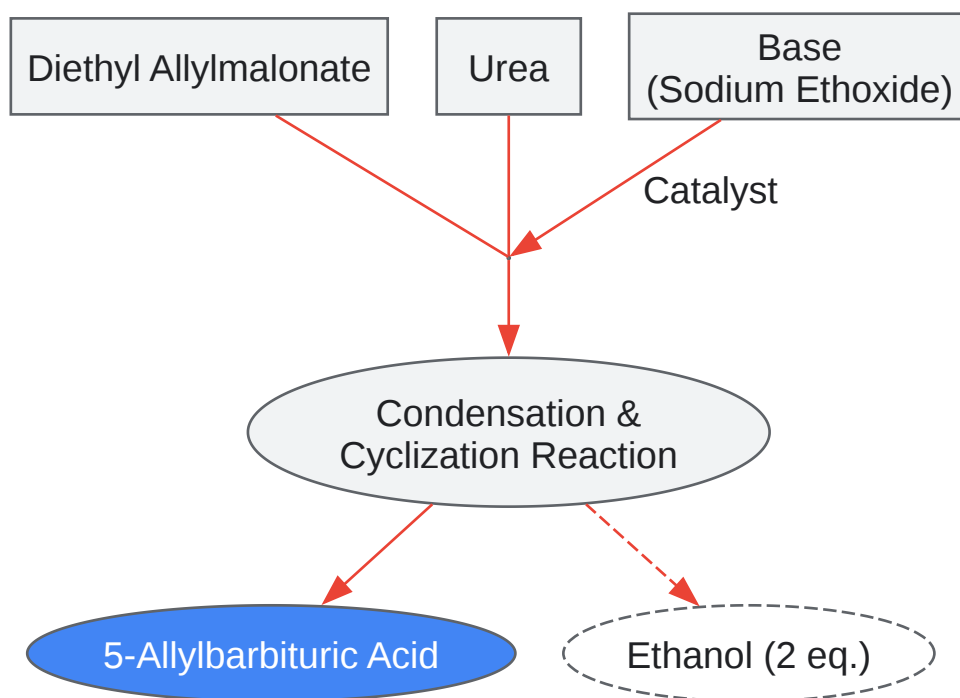
Procedure:

- Equip the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

- Under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL) to the flask.
- Stir the resulting suspension at room temperature for 10 minutes.
- Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.
- Heat the reaction mixture to 80 °C and maintain this temperature for 24 hours, with continuous stirring.
- After 24 hours, cool the mixture to room temperature.
- Filter the cooled mixture through a bed of celite to remove the inorganic salts.
- Wash the celite bed with an additional 100 mL of acetonitrile to ensure complete recovery of the product.
- Combine the filtrates and concentrate them under reduced pressure (e.g., using a rotary evaporator) to remove the acetonitrile.
- The resulting residue is crude **diethyl allylmalonate**, which appears as a colorless liquid (approx. 24 g). Further purification can be achieved by vacuum distillation if required.

Applications in Drug Development: Synthesis of Barbiturates

Diethyl allylmalonate is a crucial precursor in the synthesis of 5-substituted barbituric acids. Barbiturates, a class of drugs that act as central nervous system depressants, are synthesized through the condensation of a disubstituted malonic ester with urea.^{[3][4]} The allyl group from **diethyl allylmalonate** becomes a key substituent at the 5-position of the barbiturate ring.



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Fig. 2: Reaction scheme for the synthesis of 5-allylbarbituric acid.

Experimental Protocol: General Condensation with Urea

This protocol outlines the general procedure for the synthesis of a barbiturate from a substituted diethyl malonate and urea, as is the case for producing 5-allylbarbituric acid.^{[5][6]}

Materials:

- **Diethyl allylmalonate**
- Urea, dry
- Sodium metal
- Absolute ethanol

Apparatus:

- Round-bottom flask

- Reflux condenser with a drying tube (e.g., calcium chloride)
- Heating bath (e.g., oil bath)

Procedure:

- Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve clean sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. This is a highly exothermic reaction and should be performed with caution.
- Condensation: To the sodium ethoxide solution, add **diethyl allylmalonate**. Subsequently, add a solution of dry urea dissolved in hot absolute ethanol.
- Reflux: Heat the resulting mixture under reflux using an oil bath (typically around 110 °C) for several hours. During this time, the sodium salt of the barbituric acid will precipitate as a white solid.[\[6\]](#)
- Workup and Isolation: After the reaction is complete, cool the mixture. Add hot water to dissolve the precipitate.
- Acidification: Carefully acidify the solution with a strong acid, such as hydrochloric acid (HCl), until it is acidic to litmus paper. This protonates the salt, causing the 5-allylbarbituric acid to precipitate out of the solution.[\[6\]](#)
- Purification: Cool the solution in an ice bath to maximize crystallization. Collect the solid product by suction filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[\[5\]](#)

Conclusion

Diethyl allylmalonate is a cornerstone intermediate for synthetic organic chemistry, offering a reliable pathway to more complex molecular architectures. Its straightforward synthesis and the reactivity of its functional groups have cemented its importance in the production of a wide range of compounds, most notably in the pharmaceutical sector for the synthesis of barbiturate derivatives. The protocols and data presented in this guide are intended to provide a comprehensive resource for professionals engaged in chemical research and drug development.

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